4-Bromo-2-chloro-5-fluoroaniline
Overview
Description
The compound 4-Bromo-2-chloro-5-fluoroaniline is a halogenated aniline derivative, which is a class of compounds that are often used as intermediates in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The presence of multiple halogens on the aromatic ring makes it a versatile precursor for further chemical transformations.
Synthesis Analysis
The synthesis of halogen-rich intermediates like 4-Bromo-2-chloro-5-fluoroaniline can be achieved through halogen dance reactions, as demonstrated in the synthesis of related compounds such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine . These reactions allow for the introduction of different halogens onto an aromatic ring, providing a pathway to synthesize a variety of substituted pyridines with desired functionalities for further chemical manipulations .
Molecular Structure Analysis
The molecular structure of halogenated anilines is characterized by the presence of halogen atoms attached to the aromatic ring, which can influence the electronic properties of the molecule. For instance, the crystal and molecular structure of a related compound, 2,6-dibromo-3-chloro-4-fluoroaniline, shows classical intra- and intermolecular hydrogen bonds of the N–H···Hal type along with dispersive halogen···halogen interactions . These interactions are crucial in determining the packing and stability of the crystal structure.
Chemical Reactions Analysis
The chemoselective functionalization of halogenated pyridines, such as 5-bromo-2-chloro-3-fluoropyridine, has been described, where catalytic amination conditions lead to selective bromide substitution . This indicates that similar halogenated anilines could undergo selective reactions depending on the conditions, such as neat conditions or SNAr conditions, to afford various substitution products . These reactions are essential for the targeted modification of the molecule for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-chloro-5-fluoroaniline would be influenced by the halogen substituents on the aromatic ring. These substituents can affect the molecule's boiling point, melting point, solubility, and reactivity. For example, the synthesis of 4-Bromo-2-fluorobiphenyl by a one-pot method from a related starting material, 4-bromo-2-fluoroaniline, shows that reaction conditions such as temperature and reaction time can significantly impact the yield of the product . This suggests that the physical properties of 4-Bromo-2-chloro-5-fluoroaniline would also be sensitive to reaction conditions during its synthesis and handling.
Scientific Research Applications
Synthesis and Chemical Properties
4-Bromo-2-chloro-5-fluoroaniline serves as a starting material or intermediate in various chemical syntheses. For instance, its application in the synthesis of 4-Bromo-2-fluorobiphenyl through a one-pot method using 4-bromo-2-fluoroaniline bromate has been explored, highlighting the effects of various conditions on the reaction results and the potential for cost reduction in acidic reagents (Li Yong-qiang, 2012).
Applications in Biological Studies
4-Bromo-2-chloro-5-fluoroaniline has been utilized in the synthesis of compounds with potential biological activities. For example, its condensation with other compounds led to the creation of new thienoquinoline and pyrroloquinoline systems, some of which demonstrated significant antibacterial activity against various bacterial strains (F. K. Abdel‐Wadood et al., 2014).
Photophysical Studies
The ultraviolet photoelectron spectra (UPS) of 4-haloanilines, including 4-bromo-2-chloro-5-fluoroaniline, have been recorded and interpreted using a composite-molecule model. This research contributes to the understanding of the electronic structure and reactivity of such compounds (Jason L.D. Sky & E. I. Nagy-Felsobuki, 1999).
Safety And Hazards
The compound is classified under GHS07 and has the signal word "Warning" . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-bromo-2-chloro-5-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXJYJRZGHXOLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650245 | |
Record name | 4-Bromo-2-chloro-5-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-5-fluoroaniline | |
CAS RN |
1000572-63-3 | |
Record name | 4-Bromo-2-chloro-5-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-chloro-5-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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